1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea
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Overview
Description
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea is an organosulfur compound belonging to the thiourea family Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications
Preparation Methods
The synthesis of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea typically involves the reaction of ethyl isothiocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:
C2H5NCS+C7H9N→C2H5NHC(S)NHC7H9N
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as transition metal complexes. Major products formed from these reactions include sulfonyl thioureas, thiol derivatives, and substituted thioureas.
Scientific Research Applications
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors, making them valuable in drug discovery and development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pyridin-4-ylethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(2-pyridin-4-ylethyl)thiourea: Similar structure but with a phenyl group instead of an ethyl group, leading to different chemical and biological properties.
1-Methyl-3-(2-pyridin-4-ylethyl)thiourea: The methyl group affects the compound’s reactivity and solubility compared to the ethyl group.
1-Ethyl-3-(2-pyridin-3-ylethyl)thiourea: The position of the pyridine nitrogen affects the compound’s binding affinity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-(2-pyridin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-12-10(14)13-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIFESLERPDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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